molecular formula C16H28N4O B11180708 2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11180708
M. Wt: 292.42 g/mol
InChI Key: ICXMEXATXUULMS-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine precursors with 4-ethylpiperazine under controlled conditions. One common method involves the use of potassium carbonate as a base in a solvent such as chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the piperazine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in chloroform at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.

    Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases.

    Biology: Research on this compound includes its effects on cellular pathways and its potential to modulate gene expression.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the endoplasmic reticulum stress pathway and apoptosis markers such as cleaved caspase-3 in human neuronal cells . Additionally, the compound interacts with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(piperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one: Lacks the ethyl group on the piperazine ring.

    2-(4-methylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one: Contains a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its biological activity and interaction with molecular targets. This structural modification may enhance its neuroprotective and anti-inflammatory properties compared to similar compounds.

Properties

Molecular Formula

C16H28N4O

Molecular Weight

292.42 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H28N4O/c1-4-6-7-8-14-13(3)17-16(18-15(14)21)20-11-9-19(5-2)10-12-20/h4-12H2,1-3H3,(H,17,18,21)

InChI Key

ICXMEXATXUULMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C

Origin of Product

United States

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